Potent and Selective Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) vs. GABAergic Analogs
4-(Phenylamino)butanoic acid hydrochloride displays potent antagonist activity across multiple nAChR subtypes, most notably at the α3β4 receptor with an IC50 of 1.8 nM [1]. This is in stark contrast to GABAergic analogs like phenibut and baclofen, which are primarily GABAB receptor agonists and have no reported nAChR antagonism at comparable concentrations . The target compound's selectivity within the nAChR family is also notable, showing a ~7-fold difference in potency between the α3β4 (IC50 = 1.8 nM) and α4β2 (IC50 = 12.0 nM) subtypes [1].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Phenibut: No reported nAChR antagonism; Baclofen: No reported nAChR antagonism (primary target is GABAB receptor with IC50 ~200 nM) |
| Quantified Difference | Target compound shows potent nAChR antagonism where analogs show none |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This provides a unique chemical probe for dissecting nAChR function, particularly in addiction and neuropsychiatric models, where GABAergic tools are irrelevant.
- [1] EcoDrugPlus. Assay data for 4-(phenylamino)butanoic acid hydrochloride. University of Helsinki. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
